N-(3-methylphenyl)-3-[4-[(3-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide
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Overview
Description
N-(3-methylphenyl)-3-[4-[(3-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-3-[4-[(3-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of quinoline derivatives, followed by the introduction of the 3-methylphenyl group through electrophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar core features.
Quinoline N-oxide: An oxidized derivative with distinct properties.
Substituted Quinoline Derivatives: Compounds with various functional groups attached to the quinoline ring.
Uniqueness
N-(3-methylphenyl)-3-[4-[(3-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-[4-[(3-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O2/c1-21-9-7-11-23(17-21)37-33(39)31-25-13-3-5-15-29(25)35-19-27(31)28-20-36-30-16-6-4-14-26(30)32(28)34(40)38-24-12-8-10-22(2)18-24/h3-20H,1-2H3,(H,37,39)(H,38,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJECFAEUVGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)NC6=CC=CC(=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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